4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-8-6-7-11(20-8)12-17-13(15)18-14-16-9-4-2-3-5-10(9)19(12)14/h2-7,12H,1H3,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHPJQBAHDTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a reaction vital for cells to create nucleotides that are essential for DNA replication.
Mode of Action
This compound inhibits the activity of DHFR. By binding to the active site of the enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides and impedes DNA replication, leading to cell death.
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting DHFR. This inhibition disrupts the production of tetrahydrofolate, a co-factor required for the synthesis of purines, thymidylic acid, and certain amino acids. The disruption of these biochemical pathways leads to a decrease in DNA replication and cell proliferation.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with the enzyme dihydrofolate reductase (DHFR). The nature of this interaction is inhibitory, with the compound preventing the normal function of DHFR.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme DHFR, inhibiting its function This prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides
Biological Activity
The compound 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines a benzimidazole ring with a triazine moiety and a furan substituent. Its molecular formula is with a molecular weight of approximately 267.29 g/mol .
Structural Characteristics
The structural uniqueness of this compound contributes to its biological properties. The presence of the benzimidazole and triazine moieties is often linked to enhanced pharmacological effects. Below is a comparison of structural features with related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | Similar benzimidazole-triazine structure | Different substituent on furan |
| 5-Methylbenzimidazole | Contains only benzimidazole | Lacks triazine moiety |
| 1H-Benzimidazole | Simplified structure without additional rings | Basic structure of benzimidazole |
Anticancer Properties
Research indicates that This compound exhibits promising anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating cellular pathways and inhibiting specific enzymes involved in tumor growth .
- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Results : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria. Notably, compounds in this class showed effective inhibition against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 6.12 μM against S. aureus, indicating strong antibacterial potential .
Anti-inflammatory Effects
The anti-inflammatory properties of similar benzimidazole derivatives suggest that this compound may also exhibit such activity:
- Research Findings : Compounds containing the benzimidazole moiety have been reported to reduce inflammation markers in various models . Further studies are needed to establish the specific anti-inflammatory effects of this particular compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Substituents : The presence of electron-donating groups such as methyl or methoxy at specific positions has been correlated with enhanced activity against cancer and microbial strains .
- Comparative Analysis : Compounds with nitro or chloro substituents have shown improved antiproliferative effects compared to their unsubstituted counterparts .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study published in the ACS Omega journal evaluated new benzimidazole and triazine-based compounds for their anticancer activity. The results showed that many derivatives had significant cytotoxic effects against cancer cell lines when compared to standard drugs like doxorubicin .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Mannich bases derived from similar structures have been shown to possess antibacterial and antifungal properties. A review highlighted the effectiveness of Mannich bases against various pathogens, suggesting that compounds like this compound could be explored for their potential in treating infections .
Neuroprotective Effects
Recent research has pointed to the neuroprotective potential of this compound. Studies have indicated that certain benzimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can enhance its efficacy and selectivity towards specific biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Substitution on the furan ring | Altered binding affinity to target receptors |
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer properties of similar compounds, researchers synthesized various derivatives and tested them against human breast cancer cell lines (MCF-7). The results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments like 5-fluorouracil .
Case Study 2: Antimicrobial Screening
A screening of Mannich bases derived from related structures revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds like this compound could be developed into effective antimicrobial agents .
Comparison with Similar Compounds
Structural Features and Tautomerism
The triazinobenzimidazole core exhibits annular prototropic tautomerism, with dominant tautomeric forms (3,4-dihydro, 1,4-dihydro, or 4,10-dihydro) depending on substituents and solvent conditions. For example:
Key Example :
- 4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Predominantly exists in the 3,4-dihydro form and shows strong DHFR inhibition (IC₅₀ = 10.9 mM) .
Table 1: Comparative Bioactivity of Selected Analogs
Key Findings :
- Hydroxyl-Substituted Derivatives : The 3-hydroxyphenyl analog (3f) demonstrated the highest antinematodal activity (56% efficacy), attributed to hydrogen-bonding interactions with parasitic targets .
- Halogenated Derivatives : Chloro- and fluorophenyl analogs (e.g., 4-(4-chloro-2-fluorophenyl)) were discontinued, possibly due to synthetic challenges or insufficient activity .
- Furan’s lower electron density compared to thiophene could reduce binding affinity in certain contexts.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Hydroxyl and methyl groups improve solubility and target engagement (e.g., 3f and 4,4-dimethyl analog) .
- Electron-Withdrawing Groups : Nitro and halogen substituents may enhance stability but reduce bioavailability .
- Steric Effects : Bulky substituents (e.g., biphenyl) are less explored but could hinder binding to compact active sites.
Q & A
Q. What synthetic methodologies are reported for preparing 4-aryl-substituted triazinobenzimidazoles, and how can they be adapted for 4-(5-methyl-2-furyl) derivatives?
The synthesis of triazinobenzimidazoles typically involves cyclocondensation between 2-guanidinobenzimidazole and aldehydes under acidic conditions. For example, Anichina et al. () synthesized 4-aryl derivatives using benzaldehydes in DMF with HCl catalysis, yielding products after 30 minutes of heating. Adapting this for 4-(5-methyl-2-furyl) substitution would require substituting benzaldehyde with 5-methylfurfural. Reaction optimization (e.g., solvent, temperature, catalyst) should be guided by monitoring via TLC and purification via column chromatography (e.g., EtOAc/light petroleum gradients as in ).
Q. How is the structure of triazinobenzimidazoles validated experimentally?
Structural confirmation relies on IR, H NMR, and elemental analysis :
- IR : NH/NH stretches (3200–3500 cm), aromatic C=C (1450–1630 cm), and furyl C-O (1250–1280 cm) ().
- H NMR : Aromatic protons (δ 6.8–8.0 ppm), NH (δ ~6.4 ppm as broad singlet), and methyl groups (e.g., δ 3.7 ppm for OCH in ).
- Elemental analysis : Deviations ≤0.4% confirm purity ().
Q. What solvents and storage conditions are recommended for triazinobenzimidazoles?
Solubility in DMSO or DMF is typical ( ). Storage at room temperature in airtight containers under inert atmosphere is advised to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do substituents on the 4-position influence antinematodal activity in triazinobenzimidazoles?
Anichina et al. () demonstrated that hydroxyl-substituted derivatives (e.g., 3f) exhibit superior activity (56% efficacy at 50 µg/mL against Trichinella spiralis), likely due to hydrogen-bonding interactions with parasitic targets. In contrast, methoxy or halogen substituents showed reduced potency. For 4-(5-methylfuran), the electron-donating methyl group and furan’s π-system may enhance target binding.
Q. What experimental strategies resolve contradictions in spectral data across studies?
Discrepancies in NMR/IR data may arise from solvent effects (e.g., DMSO-d vs. CDCl), crystallinity, or proton exchange. For example, NH protons in DMSO often appear broadened due to hydrogen bonding (). Cross-referencing with X-ray crystallography (e.g., ) or using C NMR/2D techniques (HSQC, HMBC) can resolve ambiguities.
Q. Can microwave-assisted synthesis improve yield or selectivity for triazinobenzimidazoles?
Microwave irradiation has been applied to similar heterocycles (e.g., triazino-benzimidazole metal complexes in ), reducing reaction times from hours to minutes and improving yields by 10–15%. Optimization parameters include power (100–300 W), solvent (DMF or ethanol), and stoichiometry.
Q. What computational approaches support SAR studies for triazinobenzimidazoles?
DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) into parasitic targets (e.g., T. spiralis β-tubulin) can rationalize substituent effects, as demonstrated for related benzimidazoles.
Q. How does protonation state affect the biological activity of triazinobenzimidazoles?
X-ray studies () show that protonation at the triazine N atom stabilizes the cationic form, enhancing solubility and ionic interactions with target enzymes (e.g., dihydrofolate reductase). Adjusting pH during in vitro assays (e.g., 6.5–7.4) is critical to mimic physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
